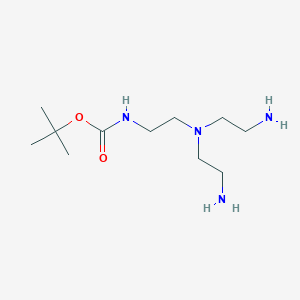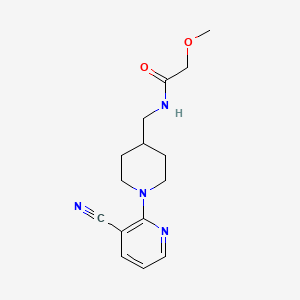
1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both ethoxy and fluorobenzyl groups in its structure suggests potential pharmacological properties, making it a compound of interest in drug discovery and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 4-fluorobenzylamine.
Formation of Intermediate: The initial step involves the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as hydrazine, to form the pyrazine ring.
Oxidation: The final step involves the oxidation of the pyrazine ring to form the 2,3-dione structure.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazine-2,3-dione structure, potentially forming hydroxyl derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Hydroxyl derivatives of the pyrazine-2,3-dione.
Substitution Products: Functionalized aromatic rings with various substituents.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: Due to its potential pharmacological properties, it is investigated as a lead compound in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-methoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- 1-(4-ethoxyphenyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione
Uniqueness: 1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific combination of ethoxy and fluorobenzyl groups, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and overall molecular interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-11-21(18(23)19(22)24)13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRWLKOYFSMOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one](/img/structure/B2670031.png)

![1-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2670035.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![N-(3-Chlorophenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetamide](/img/structure/B2670037.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2670039.png)
![2-(4-ethylphenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2670040.png)
![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

![5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2670045.png)
![6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2670046.png)
![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)

